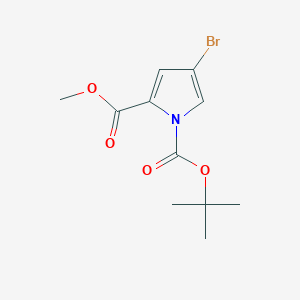

1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl 4-bromopyrrole-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLWTUIPDLAVPHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C=C1C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471135 | |

| Record name | 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156237-78-4 | |

| Record name | 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the functionalized pyrrole, 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the strategic synthesis and detailed analysis of heterocyclic compounds.

Introduction: The Significance of Substituted Pyrroles

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Pyrrole-containing compounds have demonstrated potential as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[1][2] The introduction of a bromine atom onto the pyrrole ring, as seen in many marine alkaloids, can significantly enhance the therapeutic potential of these molecules.[3][4] These bromopyrrole alkaloids exhibit a range of activities including anti-biofilm, anticancer, and antimicrobial properties.[3][4]

The target molecule, this compound, is a strategically designed building block for organic synthesis. The presence of the N-tert-butoxycarbonyl (Boc) protecting group and the methyl ester at the C2 position allows for selective modifications at different parts of the molecule. The bromine atom at the C4 position serves as a versatile handle for further functionalization through various cross-coupling reactions, making this compound a valuable intermediate in the synthesis of complex pharmaceutical agents.

Strategic Synthesis: Electrophilic Bromination of a Pyrrole Precursor

The synthesis of this compound is most effectively achieved through the electrophilic bromination of its non-brominated precursor, 1-tert-Butyl 2-methyl 1H-pyrrole-1,2-dicarboxylate. The electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic attack. However, this high reactivity can also lead to over-bromination, yielding di- and tri-brominated byproducts.[5] Therefore, the choice of a mild and selective brominating agent, along with precise control of reaction conditions, is paramount.

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[5][6] It is a reliable source of electrophilic bromine that allows for controlled monobromination of activated aromatic systems. The reaction is typically performed at low temperatures to further mitigate the risk of side reactions.

Detailed Experimental Protocol

Materials:

-

1-tert-Butyl 2-methyl 1H-pyrrole-1,2-dicarboxylate (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq), freshly recrystallized

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 1-tert-Butyl 2-methyl 1H-pyrrole-1,2-dicarboxylate.

-

Anhydrous THF is added to dissolve the starting material, and the resulting solution is cooled to -78 °C using a dry ice/acetone bath.

-

In a separate flask, NBS is dissolved in a minimal amount of anhydrous THF.

-

The NBS solution is added dropwise to the cooled pyrrole solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

The reaction mixture is stirred at -78 °C for an additional 2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Comprehensive Characterization

The structural elucidation and confirmation of purity of the synthesized this compound are achieved through a combination of spectroscopic techniques.

| Compound Identification | |

| IUPAC Name | This compound |

| CAS Number | 156237-78-4 |

| Molecular Formula | C₁₁H₁₄BrNO₄ |

| Molecular Weight | 304.14 g/mol |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrrole ring and the ester groups.

| Predicted ¹H NMR Data (in CDCl₃) | |

| Chemical Shift (δ, ppm) | Multiplicity & Integration |

| ~7.0-7.2 | d, 1H |

| ~6.8-7.0 | d, 1H |

| ~3.8 | s, 3H |

| ~1.6 | s, 9H |

Rationale: The protons on the pyrrole ring (H-3 and H-5) will appear as doublets due to coupling with each other. The electron-withdrawing effect of the bromine atom at C-4 will cause a downfield shift of the adjacent H-3 and H-5 protons compared to the non-brominated precursor. The methyl and tert-butyl protons will appear as sharp singlets in the upfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Predicted ¹³C NMR Data (in CDCl₃) | | | :--- | Chemical Shift (δ, ppm) | Assignment | | ~160-165 | C=O (methyl ester) | | ~148-152 | C=O (tert-butyl ester) | | ~125-130 | C-2 | | ~120-125 | C-5 | | ~115-120 | C-3 | | ~95-100 | C-4 (bearing Br) | | ~83-87 | -C(CH₃)₃ | | ~52-55 | -OCH₃ | | ~28 | -C(CH₃)₃ |

Rationale: The carbonyl carbons of the ester groups will appear at the most downfield positions. The carbon atom directly attached to the bromine (C-4) will be significantly shielded and appear at a more upfield chemical shift compared to the other pyrrole carbons. The remaining pyrrole carbons will have distinct chemical shifts based on their electronic environment.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Expected Mass Spectrum Data:

-

[M]⁺: m/z ~303

-

[M+2]⁺: m/z ~305

-

Fragment: m/z ~247/249 (loss of t-butyl group)

-

Fragment: m/z ~201/203 (loss of Boc group)

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Predicted IR Data | |

| Wavenumber (cm⁻¹) | Functional Group |

| ~2980-2930 | C-H stretch (alkyl) |

| ~1750-1720 | C=O stretch (ester) |

| ~1550-1500 | C=C stretch (pyrrole ring) |

| ~1370 | C-H bend (tert-butyl) |

| ~1250-1150 | C-O stretch (ester) |

| ~600-500 | C-Br stretch |

Applications in Drug Discovery and Development

The title compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The bromine atom at the C4 position can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Stille, Heck) to introduce a variety of substituents, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Given the known biological activities of bromopyrrole derivatives, this compound could serve as a key intermediate in the development of novel:

-

Anticancer agents: By introducing specific pharmacophores that target cancer-related pathways.

-

Antibacterial and antifungal compounds: The pyrrole scaffold can be elaborated to mimic the structures of natural antimicrobial alkaloids.

-

Anti-inflammatory drugs: The core structure can be modified to interact with enzymes or receptors involved in the inflammatory cascade.

Conclusion

This technical guide has detailed a robust and reliable method for the synthesis of this compound via the selective bromination of its precursor with N-Bromosuccinimide. The comprehensive characterization data, including predicted NMR, MS, and IR spectra, provide a solid framework for the identification and quality control of this important synthetic intermediate. The strategic placement of functional groups on the pyrrole ring makes this compound a versatile tool for medicinal chemists, opening avenues for the discovery and development of novel therapeutic agents.

References

-

Rane, R. A., et al. (2014). Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications. Current topics in medicinal chemistry, 14(2), 253–273. [Link]

-

Gilow, H. M., & Burton, D. E. (1981). Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. The Journal of Organic Chemistry, 46(11), 2221–2225. [Link]

-

Rane, R. A., et al. (2015). Synthesis and pharmacological evaluation of marine bromopyrrole alkaloid-based hybrids with anti-inflammatory activity. Arabian Journal of Chemistry, 8(5), 646-655. [Link]

-

Kumar, P., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science, 1(1), 1-15. [Link]

-

PubChem. tert-butyl 2-bromo-1H-pyrrole-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 4-bromo-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

-

Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]

-

NIST. Propane, 1-bromo-2-methyl-. NIST Chemistry WebBook. [Link]

-

Doc Brown's Chemistry. infrared spectrum of 2-bromo-2-methylpropane. [Link]

-

Doc Brown's Chemistry. mass spectrum of 2-bromo-2-methylpropane. [Link]

-

Doc Brown's Chemistry. 13C NMR spectrum of 1-bromo-2-methylpropane. [Link]

Sources

- 1. alliedacademies.org [alliedacademies.org]

- 2. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 3. Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]

An In-depth Technical Guide to 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate, a polysubstituted pyrrole derivative, has emerged as a pivotal intermediate in the landscape of synthetic organic chemistry and drug discovery. Its unique structural arrangement, featuring a bromine atom at the 4-position and orthogonal protecting groups on the nitrogen and at the 2-position carboxylate, renders it a highly versatile and strategically valuable scaffold. The presence of the bromine atom provides a reactive handle for a myriad of cross-coupling reactions, enabling the introduction of diverse molecular fragments. Simultaneously, the tert-butoxycarbonyl (Boc) protecting group on the pyrrole nitrogen offers robust protection under various reaction conditions while allowing for facile deprotection when required. This guide provides a comprehensive overview of the physicochemical properties, a detailed synthetic protocol, and the significant applications of this compound, underscoring its importance for professionals in the field. Pyrrole-containing compounds are prevalent in a vast array of natural products and pharmaceutically active molecules, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The strategic functionalization of the pyrrole core, as facilitated by intermediates like this compound, is a cornerstone of modern medicinal chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄BrNO₄ | |

| Molecular Weight | 304.14 g/mol | |

| CAS Number | 156237-78-4 | |

| Appearance | White to off-white solid | Inferred from related compounds |

| Boiling Point (Predicted) | 349.69 °C | |

| Density (Predicted) | 1.421 g/cm³ | |

| Flash Point (Predicted) | 165.29 °C | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. | Inferred from structure |

Spectroscopic Data (Predicted)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.0-7.2 (d, 1H, H-5)

-

δ 6.8-7.0 (d, 1H, H-3)

-

δ 3.8-3.9 (s, 3H, -OCH₃)

-

δ 1.6-1.7 (s, 9H, -C(CH₃)₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 160-162 (C=O, ester)

-

δ 148-150 (C=O, Boc)

-

δ 125-127 (C-2)

-

δ 120-122 (C-5)

-

δ 115-117 (C-3)

-

δ 95-97 (C-4)

-

δ 84-86 (-C(CH₃)₃)

-

δ 52-54 (-OCH₃)

-

δ 28-29 (-C(CH₃)₃)

-

-

Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

-

~2980 (C-H stretch, alkyl)

-

~1740 (C=O stretch, ester)

-

~1710 (C=O stretch, carbamate)

-

~1540 (C=C stretch, pyrrole ring)

-

~1250 (C-O stretch)

-

~1150 (C-N stretch)

-

~650 (C-Br stretch)

-

-

Mass Spectrometry (MS):

-

[M]+• m/z 303/305 (consistent with the presence of one bromine atom)

-

Fragment ions corresponding to the loss of the tert-butyl group (m/z 247/249) and the Boc group (m/z 203/205) would be expected.

-

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this key intermediate can be efficiently achieved through a two-step sequence starting from commercially available 1H-pyrrole-2-carboxylic acid. The methodology involves an initial protection of the pyrrole nitrogen with a tert-butoxycarbonyl (Boc) group and esterification of the carboxylic acid, followed by a regioselective bromination at the 4-position.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 1-tert-Butyl 2-methyl 1H-pyrrole-1,2-dicarboxylate

Rationale: The initial step focuses on the protection of the pyrrole nitrogen with a Boc group and the simultaneous esterification of the carboxylic acid. The Boc group is a robust protecting group that enhances the stability of the pyrrole ring towards subsequent electrophilic substitution and can be readily removed under acidic conditions. The esterification to the methyl ester improves solubility and handling of the intermediate.

Protocol:

-

To a stirred solution of 1H-pyrrole-2-carboxylic acid (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.5 equivalents).

-

To this suspension, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the N-Boc protection is complete, add methyl iodide (1.2 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for an additional 12-16 hours.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-tert-butyl 2-methyl 1H-pyrrole-1,2-dicarboxylate as a solid.

Step 2: Synthesis of this compound

Rationale: The second step involves the regioselective bromination of the electron-rich pyrrole ring. The directing effects of the N-Boc and the C-2 methyl ester groups favor electrophilic substitution at the 4-position. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation.

Protocol:

-

Dissolve 1-tert-butyl 2-methyl 1H-pyrrole-1,2-dicarboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.

-

Add N-bromosuccinimide (NBS, 1.05 equivalents) portion-wise to the stirred solution, ensuring the temperature remains at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring for the disappearance of the starting material by TLC.

-

Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Applications in Drug Discovery and Organic Synthesis

The strategic placement of the bromine atom and the orthogonal protecting groups makes this compound a highly sought-after building block in the synthesis of complex molecules with potential therapeutic applications.

A Hub for Cross-Coupling Reactions

The carbon-bromine bond at the 4-position of the pyrrole ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups. The presence of an electron-withdrawing group, such as the ester at the 2-position, can facilitate these cross-coupling reactions.[3]

Caption: Cross-coupling reactions utilizing the target bromopyrrole intermediate.

This synthetic flexibility is crucial in the construction of libraries of compounds for high-throughput screening in drug discovery programs. The ability to rapidly generate structural diversity around the pyrrole core allows for the systematic exploration of structure-activity relationships (SAR).

Precursor to Bioactive Marine Alkaloids

Many marine organisms, particularly sponges, are prolific producers of bromopyrrole alkaloids with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] Synthetic access to these complex natural products and their analogues often relies on the use of functionalized bromopyrrole building blocks. This compound can serve as a key precursor in the total synthesis of such marine natural products, enabling further investigation of their therapeutic potential.

Conclusion

This compound is a testament to the power of strategic molecular design in modern organic synthesis. Its well-defined physicochemical properties, coupled with a reliable synthetic route, make it an invaluable tool for researchers in both academic and industrial settings. The compound's true strength lies in its capacity to serve as a versatile platform for the introduction of molecular diversity through a variety of cross-coupling reactions. As the quest for novel therapeutics continues, the demand for such strategically functionalized building blocks will undoubtedly grow, solidifying the importance of this compound in the future of medicinal chemistry and drug development.

References

-

Gupton, J. T., et al. (2010). Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A. Molecules, 15(4), 2457–2470. [Link]

-

Rane, R. A., et al. (2014). Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications. Current Topics in Medicinal Chemistry, 14(2), 253-273. [Link]

-

Kazemi, M., & Karezani, N. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry, 1(1), 15-26. [Link]

-

Rane, R. A., et al. (2014). Marine Bromopyrrole Alkaloids: Synthesis and Diverse Medicinal Applications. ResearchGate. [Link]

-

Popa, M., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6484. [Link]

Sources

- 1. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 2. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

"1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate" CAS number 156237-78-4

An In-Depth Technical Guide to 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate

Topic: "this compound" CAS Number: 156237-78-4 Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategically Designed Pyrrole Building Block

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic functionalization of the pyrrole ring is therefore a cornerstone of modern drug discovery. This compound (CAS 156237-78-4) is not merely another pyrrole derivative; it is an intelligently designed synthetic intermediate crafted for versatility and control in the synthesis of complex molecules.

Its structure is a testament to synthetic foresight:

-

The Pyrrole Core: A five-membered aromatic heterocycle fundamental to many biologically active molecules.[2]

-

C4-Bromine Atom: A crucial synthetic "handle." The bromine atom serves as an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or vinyl substituents at this position.

-

C2-Methyl Ester: A functional group that can be further manipulated, for instance, through hydrolysis to the corresponding carboxylic acid, enabling amide bond formation or other derivatizations.

-

N1-Boc Group: The tert-butyloxycarbonyl (Boc) protecting group on the pyrrole nitrogen is the key to the molecule's utility. It plays a critical role in modulating the reactivity of the pyrrole ring, enhancing its stability, and preventing undesirable side reactions during coupling processes.[3][4][5]

This guide provides a comprehensive overview of this compound's properties, reactivity, and strategic application, with a focus on the underlying chemical principles that make it an invaluable tool for chemical synthesis and drug development.

Physicochemical and Structural Data

A summary of the key properties for this compound is provided below. This data is essential for experimental planning, including solvent selection, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 156237-78-4 | [6][7][8] |

| Molecular Formula | C₁₁H₁₄BrNO₄ | [6][9] |

| Molecular Weight | 304.14 g/mol | [6][8][10] |

| IUPAC Name | This compound | [8] |

| Canonical SMILES | COC(=O)C1=CC(Br)=CN1C(=O)OC(C)(C)C | [8] |

| InChI Key | BLWTUIPDLAVPHI-UHFFFAOYSA-N | [6][8][10] |

| Purity | Typically ≥97% | [8] |

| Appearance | (Not specified in sources, typically an off-white to yellow solid) |

Core Reactivity: A Gateway to Molecular Diversity via Cross-Coupling

The primary utility of this reagent lies in the reactivity of its C4-bromo substituent, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

Caption: General synthetic strategy using the title compound for library diversification.

The Critical Role of the N-Boc Protecting Group

In palladium-catalyzed reactions involving bromopyrroles, a common and often dominant side reaction is protodebromination (replacement of bromine with hydrogen).[3][4] This occurs because the unprotected pyrrole nitrogen's lone pair makes the ring highly electron-rich, facilitating unwanted pathways.

The N-Boc group is essential for two reasons:

-

Electronic Deactivation: As an electron-withdrawing group, the Boc substituent reduces the electron density of the pyrrole ring. This deactivation suppresses the undesired dehalogenation side reaction, leading to significantly higher yields of the desired coupled product.[3][4]

-

Steric Hindrance: The bulky tert-butyl group can also sterically shield the nitrogen, preventing its interference in the catalytic cycle.

This strategic protection is a prime example of designing a reagent to overcome known synthetic challenges, ensuring reliable and high-yielding transformations.[5][11]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is arguably the most important application for this compound due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[12][13]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure and may require optimization for specific substrates.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv), and a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%).

-

Reagent Addition: Add a suitable base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 ratio).

-

Reaction Execution: Heat the reaction mixture with vigorous stirring at 80-90 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired C4-arylated pyrrole product.

Stille Coupling

The Stille coupling utilizes organostannane (tin) reagents. While these reagents are often highly toxic and require careful handling, the reaction is notable for its tolerance of a wide range of functional groups and its insensitivity to moisture or air.[14][15][16] For particularly sensitive or complex substrates where boronic acids may be unstable, the Stille coupling can be a powerful alternative. The issue of dehalogenation is even more pronounced in Stille couplings of unprotected bromopyrroles, making the N-Boc protection on the title compound indispensable for this transformation.[3]

Caption: Simplified catalytic cycle for the Stille cross-coupling reaction.

Heck Reaction

The Heck reaction forms a C-C bond between an organic halide and an alkene, providing a direct route to vinyl-substituted pyrroles.[17][18][19] These products are valuable intermediates themselves, as the newly installed double bond can participate in further synthetic transformations like hydrogenations, epoxidations, or dihydroxylations. The reaction typically requires a palladium catalyst and a base to neutralize the HBr generated during the cycle.[20]

Strategic Deprotection and Further Functionalization

Following successful cross-coupling at the C4 position, the two ester functionalities offer orthogonal handles for further diversification.

-

N-Boc Deprotection: The Boc group is reliably cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[11] This unmasks the pyrrole N-H, which can then be alkylated, acylated, or used in other N-centered coupling reactions.

-

C2-Ester Hydrolysis: The methyl ester can be hydrolyzed to a carboxylic acid using a base like lithium hydroxide (LiOH) in a mixture of THF and water. The resulting carboxylic acid is a versatile handle for forming amide bonds, a key linkage in many pharmaceutical compounds.

Safety and Handling

According to available safety data, this compound should be handled with care.

-

Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).[10]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).[10]

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.[21]

Conclusion

This compound is a highly valuable and strategically designed building block for organic synthesis and medicinal chemistry. Its key feature is the N-Boc protecting group, which effectively circumvents the common problem of dehalogenation in cross-coupling reactions, ensuring efficient and predictable outcomes. The presence of the C4-bromo atom and the C2-methyl ester provides two distinct points for diversification, allowing researchers to rapidly generate libraries of complex pyrrole derivatives. This combination of stability, predictable reactivity, and synthetic versatility makes it an indispensable tool for professionals engaged in the discovery and development of new therapeutic agents.

References

- Handy, S. T., & Zhang, Y. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 43(35), 6177-6179.

-

SACTG. (n.d.). 1-(tert-Butyl) 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate [156237-78-4]. Retrieved from [Link]

-

Angene Chemical. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]

-

NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

-

XiXisys. (n.d.). GHS SDS for CAS: 156237-78-4. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl 2-bromo-1H-pyrrole-1-carboxylate. Retrieved from [Link]

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

-

Acta Chimica Sinica. (2021). Palladium-Catalyzed Heck Reaction of Endocyclic Conjugated C=C Bonds of Pyrroles. Retrieved from [Link]

-

Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

-

Molecules. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

-

Total Organic Chemistry (YouTube). (2021). Heck Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

-

Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Retrieved from [Link]

-

RSC Advances. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Malaysian Journal of Chemistry. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. Retrieved from [Link]

-

RSC Publishing. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

Sources

- 1. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 2. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. echemi.com [echemi.com]

- 7. CAS 156237-78-4: 1-(tert-Butyl) 2-methyl 4-bromo-1H-pyrrol… [cymitquimica.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. labsolu.ca [labsolu.ca]

- 10. 156237-78-4 | this compound | Bromides | Ambeed.com [ambeed.com]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ikm.org.my [ikm.org.my]

- 14. Stille Coupling | NROChemistry [nrochemistry.com]

- 15. Stille reaction - Wikipedia [en.wikipedia.org]

- 16. Stille Coupling [organic-chemistry.org]

- 17. Heck reaction - Wikipedia [en.wikipedia.org]

- 18. Heck Reaction [organic-chemistry.org]

- 19. m.youtube.com [m.youtube.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. angenechemical.com [angenechemical.com]

An In-Depth Technical Guide to the Spectral Data of 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the precise characterization of novel chemical entities is paramount. This guide provides a comprehensive analysis of the spectral data for 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate , a substituted pyrrole derivative of significant interest in synthetic chemistry. As a senior application scientist, the following discourse is structured to not only present the spectral data but also to elucidate the underlying principles that govern the observed spectroscopic behavior. This document is intended to serve as a practical reference for researchers engaged in the synthesis, characterization, and application of heterocyclic compounds.

The structural elucidation of complex organic molecules relies on a synergistic application of various analytical techniques. Herein, we delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the title compound. Each section is designed to provide a detailed experimental protocol, a summary of the key spectral features, and an in-depth interpretation, thereby offering a holistic understanding of the molecule's structure and electronic properties.

Molecular Structure and Context

The subject of this guide, this compound (CAS No. 156237-78-4), is a functionalized pyrrole. The pyrrole ring is a fundamental heterocyclic motif present in a vast array of natural products and pharmaceutical agents. The substituents on this particular molecule—a bulky tert-butoxycarbonyl (Boc) group at the nitrogen, a methyl ester at the 2-position, and a bromine atom at the 4-position—render it a versatile intermediate for further chemical transformations. Understanding its spectral signature is crucial for quality control during its synthesis and for tracking its conversion in subsequent reactions.

Caption: Molecular structure of the title compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol

A sample of this compound is dissolved in deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz NMR spectrometer at room temperature.

Data Summary

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.29 | Doublet (d) | 1.8 | 1H | H-5 (Pyrrole) |

| 6.77 | Doublet (d) | 1.3 | 1H | H-3 (Pyrrole) |

| 3.82 | Singlet (s) | - | 3H | -OCH₃ (Methyl Ester) |

| 1.56 | Singlet (s) | - | 9H | -C(CH₃)₃ (Boc) |

In-Depth Interpretation

The ¹H NMR spectrum provides a clear and unambiguous fingerprint of the molecule.[1]

-

Aromatic Region (Pyrrole Protons): The two signals in the downfield region at 7.29 and 6.77 ppm are characteristic of the protons on the pyrrole ring. The signal at 7.29 ppm is assigned to the proton at the C-5 position, which is adjacent to the nitrogen and the bromine atom. The bromine atom's electron-withdrawing nature deshields this proton, shifting it further downfield. The signal at 6.77 ppm corresponds to the proton at the C-3 position. The small coupling constants (1.8 and 1.3 Hz) are typical for long-range coupling in five-membered heterocyclic rings.

-

Aliphatic Region (Ester and Boc Protons): The sharp singlet at 3.82 ppm, integrating to three protons, is readily assigned to the methyl group of the ester functionality. Its chemical shift is characteristic of methyl esters. The most upfield signal at 1.56 ppm is a singlet integrating to nine protons, which is the classic signature of the tert-butyl group of the Boc protecting group. The magnetic equivalence of the nine protons results in a single, intense peak.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Experimental Protocol (Proposed)

The sample would be dissolved in deuterated chloroform (CDCl₃), and the spectrum would be acquired on a spectrometer operating at a ¹³C frequency of 100 MHz. Proton decoupling would be employed to simplify the spectrum to a series of singlets.

Predicted Data Summary

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~161 | C=O (Methyl Ester) |

| ~149 | C=O (Boc) |

| ~129 | C-2 (Pyrrole) |

| ~124 | C-5 (Pyrrole) |

| ~115 | C-3 (Pyrrole) |

| ~96 | C-4 (Pyrrole) |

| ~84 | -C (CH₃)₃ (Boc) |

| ~52 | -OC H₃ (Methyl Ester) |

| ~28 | -C(C H₃)₃ (Boc) |

In-Depth Interpretation (Based on Prediction)

-

Carbonyl Carbons: Two signals are expected in the far downfield region, corresponding to the two carbonyl carbons of the ester and Boc groups, typically found between 150-170 ppm.

-

Pyrrole Ring Carbons: Four distinct signals are predicted for the four carbons of the pyrrole ring. The carbon bearing the bromine atom (C-4) is expected to be the most upfield of the ring carbons due to the heavy atom effect of bromine. The C-2 and C-5 carbons, being adjacent to the electron-withdrawing nitrogen and ester/bromine substituents, would be shifted further downfield. The C-3 carbon would likely appear at an intermediate chemical shift.

-

Aliphatic Carbons: The quaternary carbon of the tert-butyl group is anticipated to resonate around 84 ppm, while the three equivalent methyl carbons of the Boc group will produce a single, intense signal at approximately 28 ppm. The methyl carbon of the ester group is expected around 52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. While the experimental IR spectrum for the title compound is not available, a predictive analysis based on the functional groups present can be made.

Experimental Protocol (Proposed)

The IR spectrum could be obtained using an ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared) spectrometer. A small amount of the neat compound would be placed on the ATR crystal, and the spectrum would be recorded over the range of 4000-400 cm⁻¹.

Predicted Data Summary

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2980-2950 | C-H stretch | Aliphatic (Boc, -OCH₃) |

| ~1750-1730 | C=O stretch | Ester |

| ~1715-1695 | C=O stretch | Carbamate (Boc) |

| ~1550-1450 | C=C stretch | Pyrrole ring |

| ~1370 & ~1390 | C-H bend | gem-dimethyl (Boc) |

| ~1250-1150 | C-O stretch | Ester and Carbamate |

| ~750-700 | C-Br stretch | Bromoalkane |

In-Depth Interpretation (Based on Prediction)

-

Carbonyl Stretching: The most prominent features in the IR spectrum would be the strong absorption bands corresponding to the two carbonyl groups. The ester carbonyl stretch is expected at a higher wavenumber (~1750-1730 cm⁻¹) than the carbamate (Boc) carbonyl stretch (~1715-1695 cm⁻¹).

-

C-H Stretching: In the region of 3000-2850 cm⁻¹, C-H stretching vibrations from the methyl and tert-butyl groups would be observed.

-

Pyrrole Ring Vibrations: The C=C stretching vibrations of the pyrrole ring would likely appear in the 1550-1450 cm⁻¹ region.

-

Fingerprint Region: The region below 1400 cm⁻¹ would contain a complex series of bands corresponding to C-O stretching, C-N stretching, and C-H bending vibrations, as well as the C-Br stretch, which would collectively form a unique fingerprint for the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is invaluable for determining the molecular weight and deducing the structure.

Experimental Protocol (Proposed)

The mass spectrum could be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample would be dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ESI source.

Predicted Data Summary

| m/z | Ion |

| 304/306 | [M+H]⁺ (isotopic pattern for Br) |

| 248/250 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |

| 204/206 | [M - Boc + H]⁺ |

| 172/174 | [M - Boc - OCH₃ + H]⁺ |

In-Depth Interpretation (Based on Prediction)

The molecular weight of this compound is 304.14 g/mol .

-

Molecular Ion Peak: Due to the presence of a bromine atom, the molecular ion peak ([M]⁺ or [M+H]⁺) would exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity at m/z 304 and 306 (corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively).

-

Fragmentation Pathway: A logical fragmentation pathway would involve the loss of the bulky Boc group. A common fragmentation for Boc-protected compounds is the loss of isobutylene (C₄H₈), resulting in a fragment ion at m/z 248/250. Subsequent loss of the entire Boc group (C₅H₉O₂) would lead to a fragment at m/z 204/206. Further fragmentation could involve the loss of the methoxy group from the ester.

Caption: Plausible MS fragmentation pathway.

Conclusion

This technical guide has provided a detailed analysis of the expected and experimentally determined spectral data for this compound. The presented ¹H NMR data, in conjunction with the predictive ¹³C NMR, IR, and MS analyses, offers a robust framework for the structural confirmation of this important synthetic intermediate. It is our hope that this guide will serve as a valuable resource for scientists working with this and related compounds, facilitating more efficient and accurate research and development.

References

- Lu, M., Zhang, H., Li, D., et al. (2025). Structure-Based Discovery of Proline-derived Arginase Inhibitors with Improved Oral Bioavailability for Immuno-oncology.

- THROMBIN INHIBITORS.

- Supporting Inform

- (2-Butyl-5-nitrobenzofuran-3-yl)(4-(3-(dibutylamino)propoxy)phenyl)methanone - EvitaChem.

- 156237-78-4 | 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxyl

- US20170190713A1 - Fused quadracyclic compounds, compositions and uses thereof - Google P

- Methyl 4-bromo-1H-pyrrole-2-carboxyl

- Pyrrole dicarboxylate substituted porphyrazine, microwave assisted synthesis and properties - PMC - NIH.

- SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIV

- A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole - Semantic Scholar.

- Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-arom

- Methyl 4-Bromopyrrole-2-carboxylate | 934-05-4 | Tokyo Chemical Industry Co., Ltd.(APAC).

- Methyl 4-Bromopyrrole-2-carboxyl

- 934-05-4(Methyl 4-bromopyrrole-2-carboxyl

- 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid - MDPI.

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate, a substituted pyrrole derivative of significant interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the stereochemical and electronic properties of this class of molecules.

Introduction: The Significance of Substituted Pyrroles

The pyrrole ring is a fundamental heterocyclic scaffold present in a vast array of natural products, pharmaceuticals, and functional materials. The strategic placement of substituents on the pyrrole nucleus allows for the fine-tuning of its electronic properties, reactivity, and biological activity. The title compound, this compound, incorporates several key functional groups that dictate its unique three-dimensional structure and potential for further chemical modification. Understanding the interplay between the bulky tert-butyl group, the electron-withdrawing methyl ester and bromine atom, and the N-alkoxycarbonyl moiety is crucial for predicting its reactivity and designing novel molecular entities.

Molecular Structure and Key Physicochemical Properties

The molecular structure of this compound is characterized by a central pyrrole ring substituted at the 1, 2, and 4 positions. The N-1 position is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in pyrrole chemistry to modulate reactivity and improve stability.[1] The C-2 position bears a methyl carboxylate group, and the C-4 position is substituted with a bromine atom.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄BrNO₄ | |

| Molecular Weight | 304.14 g/mol | |

| CAS Number | 156237-78-4 | |

| IUPAC Name | 1-(tert-Butyl) 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate | ChemDoodle |

Conformational Analysis: A Synthesis of Steric and Electronic Effects

Rotational Barrier of the N-Boc Group

The N-Boc group introduces a significant steric and electronic perturbation to the pyrrole system. Rotation around the N-C(O) bond in N-acyl and N-alkoxycarbonyl pyrroles is a well-studied phenomenon.[2][3] The barrier to rotation is influenced by the electronic nature of the pyrrole ring and the substituents. For N-alkoxycarbonyl-2-pyrrolines, these barriers have been measured to be around 16 kcal/mol.[2]

Due to the steric bulk of the tert-butyl group, it is expected to orient itself to minimize interactions with the substituents on the pyrrole ring. Computational studies on related N-Boc-dihydropyrroles have provided insights into the preferred conformations.[1][4] The planarity of the N-alkoxycarbonyl group with the pyrrole ring is a critical factor, and in the crystal structure of a related compound, tert-butyl 2-borono-1H-pyrrole-1-carboxylate, the carbamate group is nearly co-planar with the pyrrole ring.[5]

Orientation of the C2-Methyl Ester

The methyl ester at the C2 position also exhibits rotational freedom around the C2-C(O) bond. For 2-acylpyrroles, two stable rotameric forms, syn and anti, are predicted based on theoretical calculations.[6][7] The syn-conformation is often stabilized by the formation of intermolecular hydrogen-bonded dimers in the solid state.[6] In the case of the title compound, the absence of an N-H proton precludes such dimerization. The conformational preference will, therefore, be dictated by a balance of steric hindrance from the adjacent N-Boc group and electronic interactions with the pyrrole ring.

Influence of the C4-Bromine Atom

The bromine atom at the C4 position primarily exerts an electronic effect, withdrawing electron density from the pyrrole ring. Its steric impact on the overall conformation is likely to be less significant compared to the bulky N-Boc and C2-ester groups.

The interplay of these steric and electronic factors likely results in a preferred conformation where the bulky tert-butyl group is oriented away from the C2-methyl ester, and the carbonyl of the ester is likely to adopt a conformation that minimizes steric clash with the Boc group.

Caption: Key conformational influences on the molecule.

Predicted Spectroscopic Signatures

The structural features of this compound will give rise to a characteristic set of signals in its NMR spectra. A detailed guide to interpreting NMR spectra of substituted pyrroles is available for further reading.[8]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring and the substituent groups.

-

Pyrrole Protons: The protons at the C3 and C5 positions will appear as distinct signals in the aromatic region. The C5-H is expected to be a singlet, while the C3-H will also be a singlet due to the adjacent bromine atom. Their chemical shifts will be influenced by the electron-withdrawing effects of the adjacent substituents.

-

tert-Butyl Protons: A sharp singlet integrating to nine protons will be observed in the upfield region, characteristic of the tert-butyl group.

-

Methyl Ester Protons: A singlet integrating to three protons will be present, corresponding to the methyl group of the ester.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide valuable information about the carbon framework.

-

Pyrrole Carbons: Four distinct signals are expected for the pyrrole ring carbons (C2, C3, C4, and C5). The chemical shifts will be diagnostic of the substitution pattern. The carbon bearing the bromine (C4) will be significantly influenced by the halogen's electronic effect.

-

Carbonyl Carbons: Two signals in the downfield region will correspond to the carbonyl carbons of the Boc group and the methyl ester.

-

tert-Butyl and Methyl Ester Carbons: Signals for the quaternary and methyl carbons of the tert-butyl group, as well as the methyl carbon of the ester, will be observed in the upfield region.

Experimental Protocols: Synthesis and Characterization

While a specific synthesis for the title compound is not detailed in the provided search results, a general and reliable method for the preparation of N-alkoxycarbonyl pyrroles can be adapted.[9][10][11][12]

Proposed Synthetic Route

A plausible synthetic approach involves the N-protection of a pre-functionalized pyrrole. For instance, starting from a suitable 4-bromo-2-methoxycarbonylpyrrole, N-protection with di-tert-butyl dicarbonate (Boc₂O) would yield the target molecule.

Caption: Proposed synthetic workflow for the target molecule.

Step-by-Step Characterization Workflow

-

Purification: The crude product should be purified using column chromatography on silica gel with an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

¹H and ¹³C NMR Spectroscopy:

-

Dissolve 10-20 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Perform 2D NMR experiments such as COSY, HSQC, and HMBC to unambiguously assign all proton and carbon signals.

-

-

Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular formula.

-

Infrared (IR) Spectroscopy: Acquire an IR spectrum to identify characteristic vibrational frequencies, particularly the C=O stretching bands of the ester and carbamate groups.

Conclusion and Future Directions

This technical guide has provided a detailed analysis of the molecular structure and conformational properties of this compound. By synthesizing information from related compounds and applying fundamental principles of stereochemistry and electronic effects, we have built a comprehensive understanding of this molecule. The insights into its preferred conformation and spectroscopic signatures are invaluable for researchers working on the synthesis and application of substituted pyrroles.

Future experimental work, including single-crystal X-ray diffraction and advanced NMR studies (e.g., variable temperature NMR), would provide definitive validation of the conformational models presented here and further enrich our understanding of this important class of heterocyclic compounds.

References

-

1-(tert-Butyl) 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate. PubChem. Available from: [Link]

-

Experimental and theoretical studies on the rotational barrier of 1-acyl- and 1-alkoxycarbonyl-2-pyrrolines. ResearchGate. Available from: [Link]

-

Hann, J. L., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry. Available from: [Link]

-

On the Protonation and Deuteration of Pyrroles. ResearchGate. Available from: [Link]

-

Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. National Institutes of Health. Available from: [Link]

-

¹³C NMR Spectra of Pyrroles 1 and 4. ResearchGate. Available from: [Link]

-

Fox, J. M., et al. (2020). Asymmetric C–H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society. Available from: [Link]

-

Bain, A. D., et al. (2004). The Barrier to Internal Rotation and Chemical Exchange in N-Acetylpyrrole. A Study on NMR Methods and Molecular Modeling. The Journal of Physical Chemistry A. Available from: [Link]

-

Tuning Excited-State Properties in Pyrrolo[3,2-b]pyrrole-Based Donor–Acceptor Emitters via Molecular Conformation and Conjugation Control. MDPI. Available from: [Link]

-

Fox, J. M., et al. (2020). Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. Journal of the American Chemical Society. Available from: [Link]

-

Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Organic Chemistry Portal. Available from: [Link]

-

Gangjee, A., et al. (2018). Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel pyrrolo[3,2-d]pyrimidines as Microtubule Targeting Agents. Bioorganic & Medicinal Chemistry. Available from: [Link]

-

The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties of diketopyrrolopyrrole bearing benzofuran moieties. ResearchGate. Available from: [Link]

-

Dubis, A. T. (2014). Conformational Preferences of 2-Acylpyrroles in Light of FT-IR and DFT Studies. Journal of Molecular and Genetic Medicine. Available from: [Link]

-

Arlinger, L., et al. (1970). The Barrier to Internal Rotation in N-Methylpyrrole-2-aldehyde. Acta Chemica Scandinavica. Available from: [Link]

-

Conformational Preferences of 2-Acylpyrroles in Light of FT-IR an. Longdom Publishing. Available from: [Link]

-

Dynamics of a Molecular Rotor Exhibiting Local Directional Rotational Preference within Each Enantiomer. National Institutes of Health. Available from: [Link]

-

Smith, K. M., et al. (1980). Convenient Synthesis of t-Butyl Pyrrole-2-carboxylates from 2-Methylpyrroles. Synthesis. Available from: [Link]

-

Conformational features and anion-binding properties of calix[2]pyrrole: A theoretical study. ScienceDirect. Available from: [Link]

-

1-tert-butyl 2-methyl 2,5-dihydro-1H-pyrrole-1,2-dicarboxylate. PubChem. Available from: [Link]

-

ChemInform Abstract: Conformational Preferences of 2-Acylpyrroles in Light of FT-IR and DFT Studies. ResearchGate. Available from: [Link]

-

Unusually low barrier to carbamate C-N rotation. National Institutes of Health. Available from: [Link]

-

Mechanism of Reverse Photoconversion in Canonical Bacteriophytochrome. ACS Publications. Available from: [Link]

-

tert-Butyl 2-borono-1H-pyrrole-1-carboxylate. National Institutes of Health. Available from: [Link]

-

Study of conformations and hydrogen bonds in the configurational isomers of pyrrole-2-carbaldehyde oxime by 1H, 13C and 15N NMR spectroscopy combined with MP2 and DFT calculations and NBO analysis. National Institutes of Health. Available from: [Link]

-

Computational study about the derivatives of pyrrole as high-energy-density compounds. ScienceDirect. Available from: [Link]

-

X-Ray crystal structure of (RS)-24. X-Ray crystallographic numbering shown. ResearchGate. Available from: [Link]

-

Conformational preferences of N-methoxycarbonyl proline dipeptide. National Institutes of Health. Available from: [Link]

-

Beak, P., et al. (1991). Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines. Journal of the American Chemical Society. Available from: [Link]

-

Hann, J. L., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry. Available from: [Link]

-

The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy. MDPI. Available from: [Link]

Sources

- 1. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tert-Butyl 2-borono-1H-pyrrole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. longdom.org [longdom.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy [organic-chemistry.org]

A Technical Guide to 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate: Stability, Reactivity, and Application in Modern Synthesis

Introduction: A Versatile Building Block for Drug Discovery

In the landscape of modern medicinal chemistry, heterocyclic scaffolds are paramount. Among these, the pyrrole ring system is a privileged structure, forming the core of numerous natural products and synthetic pharmaceuticals.[1] This guide focuses on a highly functionalized and strategically important pyrrole derivative: 1-tert-Butyl 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate (CAS No. 156237-78-4).

This compound is engineered for synthetic utility. The N-tert-butoxycarbonyl (Boc) group serves to protect the pyrrole nitrogen, enhancing stability and preventing unwanted side reactions, a common challenge with the electron-rich pyrrole core.[2][3] The methyl ester at the 2-position offers a handle for further modification, while the bromine atom at the 4-position is the key to its primary application: as a versatile substrate in palladium-catalyzed cross-coupling reactions. This strategic placement of functional groups makes it an invaluable building block for the synthesis of complex substituted pyrroles, particularly 4-arylpyrrole-2-carboxylates, a motif of significant interest in drug development.[4][5]

This technical guide provides an in-depth analysis of the stability, reactivity, and practical application of this compound for researchers, scientists, and drug development professionals. We will explore its synthesis, detail its cornerstone reactions with field-proven protocols, and discuss its potential in the generation of novel molecular entities.

Physicochemical Properties and Stability

A foundational understanding of a reagent's properties is critical for its effective and safe use in synthesis.

| Property | Value |

| Molecular Formula | C₁₁H₁₄BrNO₄ |

| Molecular Weight | 304.15 g/mol |

| CAS Number | 156237-78-4 |

| Boiling Point | ~349.7 °C at 760 mmHg |

| Density | ~1.421 g/cm³ |

Stability Profile and Storage

The stability of this compound is significantly enhanced by the N-Boc protecting group. Unprotected bromopyrroles can be prone to degradation and polymerization. The electron-withdrawing nature of the Boc group reduces the electron density of the pyrrole ring, making it less susceptible to electrophilic attack and oxidative degradation.

Key Stability Considerations:

-

Acid Sensitivity: The N-Boc group is labile under strong acidic conditions.[6] Exposure to acids like trifluoroacetic acid (TFA) or strong mineral acids (e.g., HCl) will lead to deprotection, yielding the free amine. This is a critical consideration during reaction workups and purification (e.g., reverse-phase chromatography with TFA additives).[7]

-

Base Stability: The compound is generally stable under the basic conditions required for many cross-coupling reactions (e.g., using bases like K₂CO₃, Cs₂CO₃, or organic bases). The tert-butyl ester of the Boc group is sterically hindered, making it resistant to saponification under typical basic hydrolysis conditions that would cleave a simple methyl or ethyl ester.[6]

-

Thermal Stability: While possessing a high boiling point, prolonged heating at very high temperatures should be avoided to prevent potential decomposition. For reactions requiring heat, maintaining the temperature at the minimum required for efficient conversion is recommended.

Recommended Storage: For long-term stability, the compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent gradual degradation from moisture and atmospheric oxygen.

Synthesis of the Core Moiety

Understanding the synthesis of the title compound provides insight into potential impurities and handling precautions. A plausible and efficient synthetic route begins with readily available methyl 1H-pyrrole-2-carboxylate and proceeds through a three-step sequence.

Caption: Synthetic workflow for the title compound.

Experimental Protocol: Synthesis

Step 1: N-Boc Protection

-

To a solution of methyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 1-tert-Butyl 2-methyl 1H-pyrrole-1,2-dicarboxylate, which can often be used in the next step without further purification.

Step 2: Regioselective Bromination

-

Dissolve the N-Boc protected pyrrole from the previous step in acetonitrile and cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

-

Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The primary synthetic utility of this compound lies in its role as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for forming C(sp²)-C(sp²) bonds, enabling the introduction of a wide variety of aryl and heteroaryl substituents at the 4-position of the pyrrole ring.[3]

The presence of the N-Boc group is crucial for the success of this reaction. Unprotected 4-bromopyrrole-2-carboxylates are known to undergo significant dehalogenation (protodebromination) as a side reaction under Suzuki coupling conditions.[2][3] The N-Boc group suppresses this undesired pathway, leading to higher yields of the desired cross-coupled product.[3]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the palladium catalyst to the flask under a positive pressure of the inert gas.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired 1-tert-Butyl 2-methyl 4-aryl-1H-pyrrole-1,2-dicarboxylate.

Post-Coupling Modifications: Deprotection Strategies

Following a successful Suzuki coupling, the N-Boc and methyl ester groups can be removed to unmask the core pyrrole structure, which may be necessary for subsequent synthetic steps or for revealing the final biologically active compound.

Caption: Sequential deprotection of the coupled product.

Protocol 1: N-Boc Deprotection

-

Dissolve the 1-tert-Butyl 2-methyl 4-aryl-1H-pyrrole-1,2-dicarboxylate in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature for 1-3 hours until TLC analysis indicates complete consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue by adding saturated aqueous NaHCO₃ solution and extract with ethyl acetate.

-

Dry the organic layer and concentrate to yield the deprotected methyl 4-aryl-1H-pyrrole-2-carboxylate.

Protocol 2: Methyl Ester Saponification

-

Dissolve the methyl 4-aryl-1H-pyrrole-2-carboxylate in a mixture of THF and water.

-

Add lithium hydroxide (LiOH, 2-3 eq) or sodium hydroxide (NaOH).

-

Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-6 hours.

-

After completion, acidify the reaction mixture with 1M HCl to a pH of ~3-4.

-

Extract the carboxylic acid product with ethyl acetate.

-

Dry the organic layer and concentrate to obtain the final 4-aryl-1H-pyrrole-2-carboxylic acid.

Conclusion and Future Outlook

This compound is a strategically designed and highly valuable building block for organic synthesis. Its enhanced stability due to N-Boc protection, coupled with the reactivity of the C4-bromine atom in palladium-catalyzed cross-coupling reactions, makes it an ideal precursor for the synthesis of diverse libraries of 4-arylpyrrole-2-carboxylates. The protocols detailed in this guide offer robust and reproducible methods for its synthesis, application in Suzuki-Miyaura coupling, and subsequent deprotection. For researchers in drug discovery, this compound provides a reliable and efficient route to novel chemical entities based on the privileged pyrrole scaffold, accelerating the development of next-generation therapeutics.

References

- Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A. PMC - NIH.

- An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates.

- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.

- SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy.

- Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central.

- Why is boc stable to hydrolysis under basic conditions? Reddit.

- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.

- An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. PMC - NIH.

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.

- Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline.

- Deprotection of different N-Boc-compounds.

- Application Note – N-Boc deprotection. Sigma-Aldrich.

- Deprotection of N-BOC compounds - European Patent Office EP2070899 A1.

- Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?

- Application Notes and Protocols: Suzuki Coupling of 2-bromo-1H-pyrrole with Arylboronic Acids. Benchchem.

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- The Reactivity of the N-Boc Protecting Group: An Underrated Feature.

- ChemInform Abstract: Regioselective Suzuki Cross-Coupling Reactions of 2,3,4,5-Tetrabromo-1-methylpyrrole.

- A synthetic route to 1-(4-boronobenzyl)-1H-pyrrole. Semantic Scholar.

- Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Semantic Scholar.

- Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene. Benchchem.

Sources

- 1. mdpi.com [mdpi.com]

- 2. An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates | RTI [rti.org]

- 3. researchgate.net [researchgate.net]

- 4. Formyl Group Activation of a Bromopyrrole Ester in Suzuki Cross-Coupling Reactions: Application to a Formal Synthesis of Polycitone A and B and Polycitrin A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-tert-Butyl 2-ethyl 4-amino-1H-pyrrole-1,2-dicarboxylate|BLD Pharm [bldpharm.com]

A Technical Guide to the Biological Potential of Substituted Pyrrole-Dicarboxylates

Abstract

The pyrrole ring is a privileged heterocyclic scaffold that serves as a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] This guide focuses specifically on substituted pyrrole-dicarboxylates, a subclass of pyrrole derivatives characterized by two carboxylate groups on the pyrrole core. The strategic placement of these electron-withdrawing groups, combined with diverse substitutions at other positions, allows for the fine-tuning of electronic and steric properties, leading to a vast spectrum of biological activities. We will explore the anticancer, antimicrobial, and anti-inflammatory potential of these compounds, delving into their mechanisms of action, structure-activity relationships, and the validated experimental protocols used to assess their efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

The Pyrrole-Dicarboxylate Scaffold: A Versatile Pharmacophore

The five-membered aromatic pyrrole ring is a fundamental structural motif in biologically active molecules.[4] Its unique electronic properties, including its electron-rich nature and ability to participate in hydrogen bonding and π–π stacking, make it an ideal template for drug design.[5][6] The introduction of two carboxylate groups (dicarboxylates) significantly modulates the ring's reactivity and provides additional points for interaction with biological targets. These dicarboxylate moieties can act as key hydrogen bond acceptors or be esterified to modify lipophilicity and pharmacokinetic profiles. The true therapeutic potential, however, is unlocked through the strategic placement of various substituents on the nitrogen and remaining carbon atoms of the pyrrole ring, which dictates the compound's specificity and potency against different biological targets.[1]